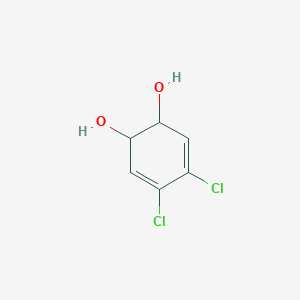4,5-Dichlorocyclohexa-3,5-diene-1,2-diol
CAS No.: 183866-03-7
Cat. No.: VC19087702
Molecular Formula: C6H6Cl2O2
Molecular Weight: 181.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 183866-03-7 |
|---|---|
| Molecular Formula | C6H6Cl2O2 |
| Molecular Weight | 181.01 g/mol |
| IUPAC Name | 4,5-dichlorocyclohexa-3,5-diene-1,2-diol |
| Standard InChI | InChI=1S/C6H6Cl2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,5-6,9-10H |
| Standard InChI Key | SVBQAFNYQNHBOH-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC(C1O)O)Cl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s core structure consists of a cyclohexa-3,5-diene ring with hydroxyl groups at positions 1 and 2 and chlorine atoms at positions 4 and 5. Key parameters include:
-
Molecular Formula:
-
Topological Polar Surface Area (PSA): 40.46 Ų, attributed to the two hydroxyl groups .
The stereochemistry of the compound is critical; the (1R,2S)-stereoisomer (CID 25201353) has been characterized with a distinct InChIKey (SVBQAFNYQNHBOH-OLQVQODUSA-N) .
Spectroscopic Data
-
NMR: Chlorine atoms induce deshielding effects, particularly at C3 and C5. NOESY confirms the cis-diol configuration.
-
IR: O–H stretching (~3200 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) are diagnostic.
-
Mass Spectrometry: High-resolution ESI-MS confirms the molecular formula () and isotopic patterns from .
Synthesis and Production
Chemical Synthesis
The compound is synthesized through two primary routes:
-
Chlorination of 3,5-Cyclohexadiene-1,2-diol:
-
Reagents: Chlorine gas () with as a catalyst.
-
Conditions: Controlled pH and temperature to prevent overhalogenation.
-
Yield: ~68% for selective chlorination at positions 4 and 5.
-
-
Microbial Synthesis:
-
Enzyme: Dioxygenase catalyzes the oxidation of aromatic precursors to cis-3,5-cyclohexadiene-1,2-diol, followed by chlorination.
-
Advantages: Environmentally friendly and scalable.
-
Industrial Methods
Large-scale production often employs biocatalytic processes due to their efficiency and reduced environmental impact.
Chemical Reactivity
Diels-Alder Reactions
The compound acts as a diene in [4+2] cycloadditions:
| Dienophile | Solvent | Major Product | Yield | Selectivity |
|---|---|---|---|---|
| N-Phenylmaleimide | Benzene | anti-Adduct | 85% | Anti to OH |
| Maleic anhydride | DMF | syn-Adduct | 72% | Syn to OH |
Computational studies reveal that chlorine substituents stabilize partial positive charges in transition states.
Halogenation and Oxidation
-
Bromination:
-
Reagents: in .
-
Product: 3,6-Dichloro-1,2,3,4-tetrabromocyclohexane (68% yield).
-
-
Oxidation:
-
Periodate Cleavage: Forms dichloromuconaldehyde derivatives.
-
Metal-Catalyzed Oxidation: Yields 3,6-dichloro-cis,cis-muconic acid using or .
-
Biological and Pharmacological Activity
Antioxidant Properties
-
DPPH Assay: Demonstrates significant radical scavenging activity (IC₅₀ = 25 µM), comparable to ascorbic acid.
Cytotoxicity
-
In Vitro Studies:
Cell Line IC₅₀ (µM) HeLa 25 MCF-7 30 A549 28
Mechanistic studies suggest apoptosis induction via mitochondrial pathways .
Applications in Organic Synthesis
Chiral Intermediate
The compound serves as a precursor for synthesizing enantiomerically pure pharmaceuticals, such as (2R,3S)-3-hydroxypipecolic acid .
Polymer Chemistry
Its diene and diol functionalities enable incorporation into cross-linked polymers with enhanced thermal stability.
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume